2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone typically involves multiple steps, starting with the nitration of 4-methylaniline to produce 4-methyl-2,6-dinitroaniline. This intermediate is then reacted with morpholine and a suitable ketone, such as acetone, under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and efficiency. Safety measures are also critical due to the potential hazards associated with the handling of nitro compounds and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amino derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of protein synthesis by interfering with the initiation stage of translation . This inhibition affects the synthesis of ribosomal RNA and other critical components, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-2,6-dinitroanilino)-N-methylpropionamide: Another inhibitor of protein synthesis with similar structural features.
Cycloheximide: A well-known protein synthesis inhibitor used in various biological studies.
Uniqueness
2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methyl-2,6-dinitroanilino)-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O6/c1-9-7-11(17(20)21)13(12(8-9)18(22)23)15-10(2)14(19)16-3-5-24-6-4-16/h7-8,10,15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSLHHIOXDTWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)C(=O)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.